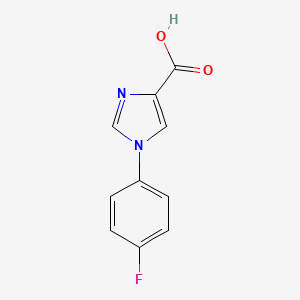

1-(4-氟苯基)-1H-咪唑-4-羧酸

描述

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are often used in medicinal chemistry due to the unique properties of fluorine . Imidazole is a five-membered ring structure commonly found in many important biological compounds, including certain amino acids .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy . These techniques can provide information about the types of bonds present in the molecule.Chemical Reactions Analysis

Fluorinated pyrazoles can participate in various chemical reactions, including addition reactions, cyclization, and reactions with hydrocarbons and salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point of a similar compound, 4-Fluorophenylboronic acid, is reported to be between 160-165°C .科学研究应用

-

4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) :

- Application: This compound was synthesized and its structure was confirmed using Single Crystal X-Ray Diffraction (SC-XRD) technique .

- Method: The compound was synthesized and its structure was studied using the SC-XRD technique. Hirshfeld surface inspection was carried out to explore the non-covalent interactions responsible for crystal packing .

- Results: The study found that two crystallographically different molecules are present in the asymmetric unit .

-

Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :

- Application: This compound demonstrates multistimuli-responsive chromic behaviors and photomodulable fluorescence . It has potential applications in smart windows, sensors, and bionic manufacturing .

- Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and the compound demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

- Results: The chromic and fluorescent properties of the compound endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

-

- Application: It is used in the synthesis of various chemical compounds and to make novel biologically active terphenyls .

- Method: The specific method of application would depend on the synthesis procedure being followed .

- Results: The outcomes would vary based on the specific synthesis procedure and the compounds being synthesized .

-

1-(4-fluorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole :

-

1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :

- Application: This compound demonstrates multistimuli-responsive chromic behaviors and photomodulable fluorescence . It has potential applications in smart windows, sensors, and bionic manufacturing .

- Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and the compound demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

- Results: The chromic and fluorescent properties of the compound endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

-

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives :

- Application: These compounds were reported as antiviral agents .

- Method: The specific method of application would depend on the biological assay being performed .

- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAKFHVIAQANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589607 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid | |

CAS RN |

114067-97-9 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114067-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)

![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)